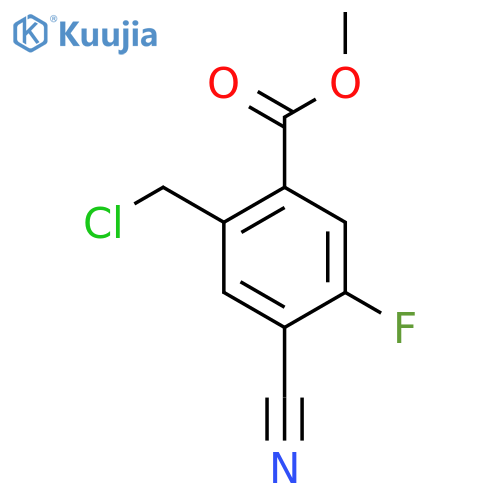

Cas no 1807270-51-4 (Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate)

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate

-

- インチ: 1S/C10H7ClFNO2/c1-15-10(14)8-3-9(12)7(5-13)2-6(8)4-11/h2-3H,4H2,1H3

- InChIKey: MVOZRRFDOCEYET-UHFFFAOYSA-N

- SMILES: ClCC1C=C(C#N)C(=CC=1C(=O)OC)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- XLogP3: 2

- トポロジー分子極性表面積: 50.1

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010502-250mg |

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate |

1807270-51-4 | 97% | 250mg |

489.60 USD | 2021-06-21 | |

| Alichem | A015010502-500mg |

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate |

1807270-51-4 | 97% | 500mg |

798.70 USD | 2021-06-21 | |

| Alichem | A015010502-1g |

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate |

1807270-51-4 | 97% | 1g |

1,504.90 USD | 2021-06-21 |

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate 関連文献

-

Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162

-

Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoateに関する追加情報

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate (CAS No. 1807270-51-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate, identified by its CAS number 1807270-51-4, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, serves as a crucial building block in the synthesis of various bioactive molecules. Its molecular structure incorporates a benzoate core, flanked by a 2-chloromethyl substituent, a 4-cyano group, and a 5-fluorine atom, which collectively contribute to its reactivity and utility in drug development.

The benzoate moiety is well-known for its stability and compatibility with a wide range of chemical transformations, making it an ideal scaffold for medicinal chemists. The presence of the 2-chloromethyl group introduces a reactive site that can undergo nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This feature is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in modern pharmaceuticals. Additionally, the 4-cyano group provides a site for further functionalization through reduction or hydrolysis, while the 5-fluorine atom enhances metabolic stability and binding affinity to biological targets.

In recent years, there has been growing interest in the development of fluorinated benzoate derivatives due to their promising pharmacological properties. Fluorine atoms are known to modulate the pharmacokinetic and pharmacodynamic profiles of drugs by influencing their lipophilicity, metabolic stability, and binding interactions. The compound Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate exemplifies this trend, as it combines the benefits of fluorine substitution with other functional groups that enhance its synthetic utility.

The use of Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate in pharmaceutical synthesis has been explored in several cutting-edge research projects. For instance, recent studies have demonstrated its role in the development of novel antiviral agents. The reactive nature of the 2-chloromethyl group allows for the introduction of nucleoside analogs, which are known to be effective against viral infections. Furthermore, the cyano group can be converted into amides or carboxylic acids, expanding the scope of possible derivatives with tailored biological activities.

Another area where this compound has shown significant promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in signal transduction pathways and are frequently targeted in cancer therapy. The structural features of Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate, particularly the combination of fluorine and cyano groups, make it an excellent candidate for designing kinase inhibitors with high selectivity and potency. Recent research has highlighted its use in generating lead compounds that exhibit inhibitory activity against various kinases involved in tumor growth and progression.

The versatility of Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate extends beyond antiviral and anticancer applications. It has also been utilized in the development of central nervous system (CNS) drugs. The benzoate core is a common structural motif in many psychoactive compounds due to its ability to cross the blood-brain barrier efficiently. The presence of fluorine further enhances this property by improving lipophilicity. Researchers have leveraged these characteristics to design novel neuroactive agents targeting disorders such as depression and epilepsy.

The synthetic pathways involving Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate are well-documented and have been optimized for scalability and efficiency. The compound can be easily accessed through multi-step synthetic routes that involve chlorination, cyanation, and fluorination reactions on appropriately substituted benzoic acid derivatives. These methods are compatible with industrial-scale production, making it feasible to supply pharmaceutical companies with large quantities of this valuable intermediate.

In conclusion, Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate (CAS No. 1807270-51-4) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural composition enables diverse chemical modifications, making it an indispensable tool for medicinal chemists seeking to develop novel bioactive molecules. The compound's applications span across multiple therapeutic areas, including antiviral, anticancer, and CNS drug development, underscoring its importance in advancing drug discovery efforts worldwide.

1807270-51-4 (Methyl 2-chloromethyl-4-cyano-5-fluorobenzoate) Related Products

- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)

- 2361920-76-3(rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole)

- 2228991-26-0(2-(2-bromopropyl)-6-fluorophenol)

- 1854197-63-9(4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde)

- 1211521-17-3(1-(5-bromo-3-methoxypyridin-2-yl)ethan-1-one)

- 1361911-83-2(2-(2,5-Dichlorophenyl)-5-methylthiazole)

- 1198163-62-0(4-Amino-2,2-dimethylbutanenitrile)

- 2229562-76-7(4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol)

- 921776-96-7(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-fluorobenzamide)

- 922626-11-7(4-ethyl-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)